molecular formula C29H21Cl3N4O8 B13839827 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4

2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4

Cat. No.: B13839827
M. Wt: 663.8 g/mol
InChI Key: PDEGTVKZIHQCML-INKLVVCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a synthetic compound used primarily in proteomics research. It is a stable isotope-labeled compound with the molecular formula C29H21Cl315N4O8 and a molecular weight of 663.83 .

Preparation Methods

The preparation of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves multiple synthetic routes and reaction conditions. The compound is synthesized by introducing 4-chlorobenzoyl groups at the 2’, 3’, and 5’ positions of 5-Azacytidine. The reaction conditions typically involve the use of reagents such as 4-chlorobenzoyl chloride and a base like pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 has several scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic applications, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting DNA methyltransferases, leading to the demethylation of DNA and subsequent activation of tumor suppressor genes. This mechanism is particularly relevant in the context of cancer research, where the compound is studied for its potential to reverse abnormal DNA methylation patterns .

Comparison with Similar Compounds

2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 can be compared with other similar compounds, such as:

    5-Azacytidine: The parent compound, which lacks the 4-chlorobenzoyl groups.

    2’,3’,5’-Tri-O-benzoyl 5-Azacytidine: A similar compound with benzoyl groups instead of 4-chlorobenzoyl groups.

    2’,3’,5’-Tri-O-(4-methylbenzoyl) 5-Azacytidine: A derivative with 4-methylbenzoyl groups

The uniqueness of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 lies in its stable isotope labeling and the presence of 4-chlorobenzoyl groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C29H21Cl3N4O8

Molecular Weight

663.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1/i33+1,34+1,35+1,36+1

InChI Key

PDEGTVKZIHQCML-INKLVVCYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)[15N]3C=[15N]C(=[15N]C3=O)[15NH2])OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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